![molecular formula C10H11NO B3080032 2,2-二甲基-2H-吡喃[3,2-c]吡啶 CAS No. 108031-09-0](/img/structure/B3080032.png)
2,2-二甲基-2H-吡喃[3,2-c]吡啶
描述
“2,2-dimethyl-2H-pyrano[3,2-c]pyridine” is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 . It is a type of pyrano pyridine, which is a class of compounds containing a pyran ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of pyrano pyridine derivatives like “2,2-dimethyl-2H-pyrano[3,2-c]pyridine” can be achieved through various methods. One such method involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . Another approach involves a green and catalyst-free method at ambient temperature . This method precipitates pyrano pyridine derivatives from ethanol solutions of malononitrile and (E)-3,5-bis(benzylidene)-4-piperidones .Chemical Reactions Analysis
Pyrano pyridine derivatives, including “2,2-dimethyl-2H-pyrano[3,2-c]pyridine”, can participate in various chemical reactions. For instance, they can be involved in multicomponent reactions . The Knoevenagel-Michael cyclocondensation is one such reaction .科学研究应用
合成和衍生物形成
- 化合物 2,2-二甲基-2H-吡喃[3,2-c]吡啶参与各种合成途径。例如,Strah、Svete 和 Stanovnik (1996) 的一项研究概述了一种从 1,3-二羰基化合物和甲基 (Z)-2-苯甲酰氨基-3-二甲氨基丙烯酸酯合成 2H-吡喃[3,2-c]吡啶衍生物的方法 (Strah, Svete, & Stanovnik, 1996)。
- 另一项研究展示了甲基 2-苯甲酰氨基-3-二甲氨基丙烯酸酯与杂环羟基化合物反应,导致合成各种衍生物,包括 2H-吡喃[3,2-c]吡啶 (Stanovnik, Kmetič, Stanovnic, Tiŝler, & Kappe, 1993)。
生物活性
- 对 2,2-二甲基-2H-吡喃[3,2-c]吡啶衍生物的生物活性的研究显示出有希望的结果。例如,Sirakanyan 等人 (2021) 合成了 3,3-二甲基-6-氧代吡喃[3,4-c]吡啶,并发现其中一种衍生物是一种有效的抗血小板化合物,具有潜在的治疗应用 (Sirakanyan 等人,2021)。
- Finlay 等人 (2008) 开发了一系列吡喃-[2,3b]-吡啶作为钾通道拮抗剂,表明该化合物与心血管研究相关 (Finlay 等人,2008)。
未来方向
属性
IUPAC Name |
2,2-dimethylpyrano[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)5-3-8-7-11-6-4-9(8)12-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPXYSAYXMXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CN=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

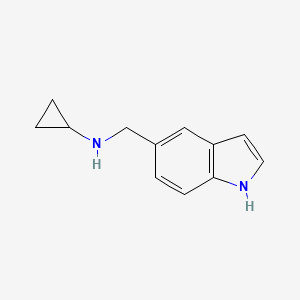
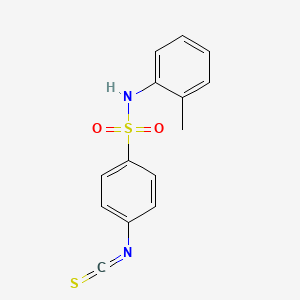

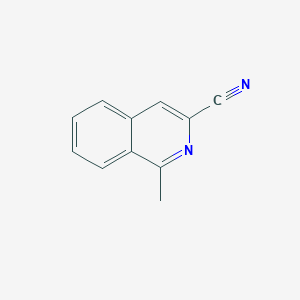

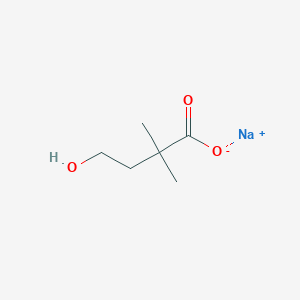
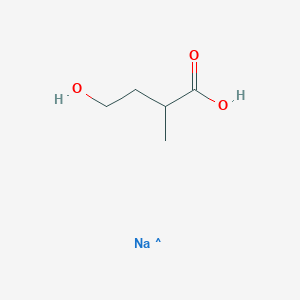

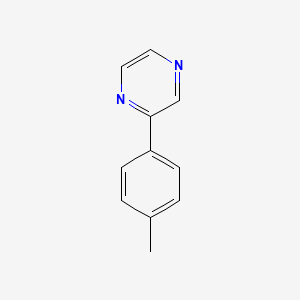
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)
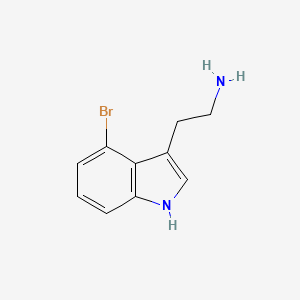
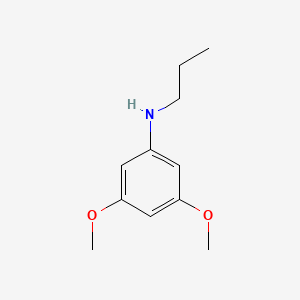

![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3080047.png)
